2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide
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Overview
Description
2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methyl group at the 2-position, a nitro group at the 3-position of the phenyl ring, and a hydrobromide salt form. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide typically involves the reaction of 2-methylthiazole with 3-nitrobenzyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then isolated and purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction conditions. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate (K2CO3).
Major Products Formed
Reduction: 2-Methyl-4-(3-amino-phenyl)-thiazole.
Substitution: Various substituted thiazole derivatives.
Coupling: Biaryl thiazole compounds.
Scientific Research Applications
2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to inhibition or modulation of their activity. The thiazole ring structure also plays a crucial role in binding to target sites, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-phenyl-thiazole: Lacks the nitro group, resulting in different reactivity and applications.
4-(3-Nitro-phenyl)-thiazole: Lacks the methyl group, affecting its chemical properties and biological activity.
2-Methyl-4-(4-nitro-phenyl)-thiazole:
Uniqueness
2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide is unique due to the specific positioning of the nitro and methyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
2-methyl-4-(3-nitrophenyl)-1,3-thiazole;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S.BrH/c1-7-11-10(6-15-7)8-3-2-4-9(5-8)12(13)14;/h2-6H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYBHGPYYHKGRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)[N+](=O)[O-].Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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